2-(Hydroxymethyl)benzofuran-7-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions . For example, the cyclization of 2-hydroxybenzyl alcohol with formic acid can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. Methods such as palladium-catalyzed coupling reactions and microwave-assisted synthesis have been employed to produce benzofuran compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)benzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for diseases like cancer and viral infections.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzofuran-7-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation . The compound’s antibacterial and antiviral activities are linked to its ability to disrupt microbial cell membranes and inhibit viral replication .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Hydroxybenzofuran: Lacks the hydroxymethyl group.
7-Hydroxybenzofuran: Lacks the hydroxymethyl group but has a hydroxyl group at the 7-position.
Uniqueness
2-(Hydroxymethyl)benzofuran-7-ol is unique due to the presence of both hydroxymethyl and hydroxyl groups, which contribute to its diverse chemical reactivity and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8O3 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-benzofuran-7-ol |
InChI |
InChI=1S/C9H8O3/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4,10-11H,5H2 |
InChI Key |
ZPGYWXUBRLIKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=C2)CO |
Origin of Product |
United States |
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